molecular formula C26H18N2 B8100480 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene

Cat. No.: B8100480
M. Wt: 358.4 g/mol
InChI Key: MLRCWOSBVRQQIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-5,10-dihydroindolo[2,3:6,7]azepino[4,5-b]indole
  • 5-Phenyl-5,10-dihydrobenzazepino[4,5-b]indole
  • 5-Phenyl-5,10-dihydrobenzazepino[4,5-b]indole

Uniqueness

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2/c1-2-9-17(10-3-1)18-13-8-16-23-24(18)25-19-11-4-6-14-21(19)28-26(25)20-12-5-7-15-22(20)27-23/h1-14,16,18H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRCWOSBVRQQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=NC3=CC=CC(C3=C4C2=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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